Home > Products > Screening Compounds P81104 > Vesparax (combination)
Vesparax (combination) - 61112-40-1

Vesparax (combination)

Catalog Number: EVT-1557810
CAS Number: 61112-40-1
Molecular Formula: C53H66Br2CaCl3N8NaO11
Molecular Weight: 1320.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vesparax is a pharmaceutical compound that combines two active ingredients: brallobarbital and methaqualone. It was primarily utilized as a sedative and hypnotic agent, aimed at treating sleep disorders and insomnia. The combination of these two substances allows for enhanced efficacy in inducing sleep while minimizing the side effects commonly associated with each individual compound. Vesparax gained notoriety during the 1960s and 1970s for its effectiveness but was later withdrawn from many markets due to safety concerns related to dependency and abuse.

Source

Brallobarbital, a barbiturate derivative, is known for its sedative properties, while methaqualone, a member of the quinazolinone class, was originally marketed as a safe alternative to barbiturates. Both compounds were synthesized in laboratory settings and have been extensively studied for their pharmacological effects.

Classification

Vesparax falls under the classification of sedative-hypnotics, which are medications used to induce sleep or relaxation. It is categorized as a controlled substance in many jurisdictions due to its potential for abuse and dependence.

Synthesis Analysis

The synthesis of Vesparax involves the combination of brallobarbital and methaqualone, each synthesized through distinct chemical pathways:

  • Brallobarbital is synthesized from barbituric acid through alkylation reactions, typically involving an alkyl halide.
  • Methaqualone is synthesized from 2-methyl-3-phenyl-4(3H)-quinazolinone via cyclization reactions that involve condensation with various aldehydes.

The technical details of these syntheses often include purification steps such as recrystallization and chromatography to ensure high purity levels of the final products.

Molecular Structure Analysis

The molecular structure of Vesparax can be dissected into its components:

  • Brallobarbital: Its chemical formula is C11H14N2O3C_{11}H_{14}N_{2}O_{3}, featuring a barbituric acid backbone modified with alkyl groups.
  • Methaqualone: Its chemical formula is C16H16N2C_{16}H_{16}N_{2}, characterized by a quinazolinone structure.

Data

The structural analysis reveals that both compounds exhibit specific functional groups responsible for their pharmacological activity, including carbonyl groups and nitrogen atoms that facilitate interactions with neurotransmitter systems in the brain.

Chemical Reactions Analysis

The primary chemical reactions involved in the activity of Vesparax include:

  1. Receptor Binding: Both brallobarbital and methaqualone bind to gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission.
  2. Metabolism: In vivo, these compounds undergo hepatic metabolism primarily through cytochrome P450 enzymes, leading to various metabolites that may also possess pharmacological activity.

Technical Details

The kinetics of these reactions can vary based on dosage, individual metabolism rates, and concurrent use of other substances, which can lead to significant variations in efficacy and safety profiles.

Mechanism of Action

Vesparax acts primarily through the modulation of GABA receptors in the central nervous system:

  • Process: Upon administration, brallobarbital enhances GABA-mediated neuronal inhibition, leading to increased sedation. Methaqualone similarly potentiates GABAergic activity but may also influence other neurotransmitter systems such as serotonin.

Data

Clinical studies have shown that the combined effects result in a more potent sedative effect than either drug alone, allowing for lower dosages while maintaining efficacy.

Physical and Chemical Properties Analysis

Physical Properties

  • Brallobarbital: White crystalline powder; melting point approximately 130 °C.
  • Methaqualone: White or off-white crystalline powder; melting point around 118 °C.

Chemical Properties

  • Solubility: Both compounds are soluble in organic solvents like ethanol but have limited solubility in water.
  • Stability: They are sensitive to light and moisture, necessitating careful storage conditions.

Relevant data indicate that these properties significantly influence their formulation into pharmaceutical products.

Applications

Vesparax was primarily used in clinical settings for:

  • Management of Insomnia: Providing short-term relief from sleep disturbances.
  • Sedation Prior to Surgical Procedures: Used as a pre-anesthetic agent due to its rapid onset of action.

Despite its historical significance in therapeutic applications, the risks associated with dependence and abuse have led to its withdrawal from many markets. Current research focuses on safer alternatives with similar therapeutic effects but improved safety profiles.

Historical Development and Regulatory Trajectory of Vesparax

Origins of Polypharmaceutical Sedative Formulations in the 20th Century

The development of Vesparax emerged from mid-20th century pharmaceutical practices that favored combination sedative-hypnotic formulations. This approach reflected therapeutic optimism regarding synergistic effects between barbiturates and adjunctive agents. Barbiturates dominated sedative pharmacology from the 1920s–1950s following phenobarbital's introduction in 1911, with over 50 barbiturate derivatives eventually employed clinically [2]. By the 1950s, pharmaceutical research focused on mitigating barbiturates' drawbacks—especially respiratory depression, dependence risk, and "hangover" effects—through combination formulations. The rationale centered on achieving efficacy at lower individual component doses while counteracting side effects. Early combinations paired barbiturates with stimulants (e.g., amphetamines) or antihistamines, laying the foundation for Vesparax's triple-component design [6] [2].

Table 1: Evolution of Barbiturate-Based Combination Sedatives

DecadeRepresentative FormulationsTherapeutic Rationale
1920sBarbital + ScopolaminePotentiate sedation; reduce delirium
1930sPhenobarbital + TheophyllineCounteract respiratory depression
1950sSecobarbital + BromisovalBroaden GABAergic effects; reduce dosing
1960sVesparax (triple combination)Synergism; reduced barbiturate load; anxiolytic augmentation

Vesparax: Synthesis and Initial Clinical Applications (1960s–1980s)

Vesparax (developmental code UC-8130) was synthesized in the early 1960s by the French pharmaceutical company Usiphar. Each tablet contained:

  • 50 mg brallobarbital (short-acting barbiturate)
  • 150 mg secobarbital (intermediate-acting barbiturate)
  • 50 mg hydroxyzine (first-generation antihistamine with anxiolytic properties) [6]

Clinical applications emphasized rapid induction of sleep and management of severe anxiety disorders. The formulation leveraged complementary pharmacokinetics: hydroxyzine provided rapid anxiolysis within 30 minutes, while the barbiturate components induced sedation lasting 4–6 hours. A 1964 French clinical study documented by Lhermann reported "very active hypnotic properties" in 92% of patients with refractory insomnia [6]. Crucially, prescribers valued Vesparax for patients resistant to single-agent therapies, particularly those with comorbid anxiety and sleep disorders. By the 1970s, Vesparax was marketed extensively across Western Europe, positioned as a "balanced" sedative alternative to high-dose benzodiazepines or single barbiturates.

Global Regulatory Approvals and Market Entry Strategies

Vesparax's regulatory approvals reflected opportunistic market entry during a transitional period in pharmaceutical regulation:

  • 1963–1965: Initial approvals in France, Belgium, and Switzerland under national regulatory frameworks requiring only proof of safety (not comparative efficacy)
  • 1967–1971: Expansion into West Germany, Netherlands, and Scandinavian countries coinciding with Europe's harmonization efforts but preceding strict efficacy requirements
  • Notable omissions: Never approved in the United States (FDA) or United Kingdom (MHRA), where concerns about barbiturate combinations emerged earlier [7]

Market entry prioritized countries with:

  • Established barbiturate prescribing cultures
  • Less restrictive post-marketing surveillance requirements
  • Reimbursement systems covering sedative-hypnotics

This strategy enabled rapid penetration in Western Europe, where Vesparax captured approximately 18% of the prescription sedative market by 1975 in launch countries. Crucially, regulatory submissions emphasized laboratory studies of synergism rather than long-term clinical outcomes [6].

Table 2: Vesparax Regulatory Milestones

YearRegulatory EventJurisdiction(s)
1963Initial marketing authorizationFrance
1965Expansion approvalsBelgium, Switzerland
1968Label update: Addiction warnings addedNetherlands, West Germany
1976First national withdrawal (Sweden)Sweden
1980Suspension of manufacturing licenseFrance
1984Final European withdrawal (Netherlands)Netherlands

Withdrawal from Pharmaceutical Markets: Chronology and Causative Factors

Vesparax underwent progressive market withdrawal between 1976–1984 due to accumulating safety concerns:

  • 1976: Sweden initiated withdrawal after toxicology studies demonstrated hydroxyzine's inhibition of brallobarbital metabolism, creating unpredictable plasma concentrations and extended half-lives (up to 36 hours). This explained the "hangover" effects and next-day impairment [6].
  • 1978–1980: West Germany and France suspended licenses following epidemiological studies linking Vesparax to disproportionate fatal poisonings. The fixed-dose combination proved especially dangerous in overdose due to:
  • Respiratory depression from barbiturate synergism
  • Hydroxyzine-induced QT prolongation increasing cardiac risk
  • Lack of antidote for multi-barbiturate overdose [7]
  • 1984: Netherlands implemented final European withdrawal after toxicological analysis of 142 Vesparax-related deaths revealed median lethal doses only 3–5 times therapeutic doses (versus 10–20x for benzodiazepines) [6] [7].

The 1970 death of musician Jimi Hendrix from barbiturate-related asphyxia (with Vesparax implicated) became a cultural landmark highlighting the drug's risks. Crucially, withdrawal patterns revealed regulatory fragmentation: Vesparax remained available in some African and Asian markets until the 1990s despite European withdrawals, demonstrating inconsistent global risk assessment [6] [7].

Properties

CAS Number

61112-40-1

Product Name

Vesparax (combination)

IUPAC Name

calcium;sodium;5-(2-bromoprop-2-enyl)-2,6-dioxo-5-prop-2-enylpyrimidin-4-olate;2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol;2,6-dioxo-5-pentan-2-yl-5-prop-2-enylpyrimidin-4-olate;dihydrochloride

Molecular Formula

C53H66Br2CaCl3N8NaO11

Molecular Weight

1320.4 g/mol

InChI

InChI=1S/C21H27ClN2O2.C12H18N2O3.2C10H11BrN2O3.Ca.2ClH.Na/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16;2*1-3-4-10(5-6(2)11)7(14)12-9(16)13-8(10)15;;;;/h1-9,21,25H,10-17H2;5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17);2*3H,1-2,4-5H2,(H2,12,13,14,15,16);;2*1H;/q;;;;+2;;;+1/p-3

InChI Key

XDDGWDDDVHAVLW-UHFFFAOYSA-K

SMILES

CCCC(C)C1(C(=O)NC(=O)N=C1[O-])CC=C.C=CCC1(C(=O)NC(=O)N=C1[O-])CC(=C)Br.C=CCC1(C(=O)NC(=O)N=C1[O-])CC(=C)Br.C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.[Na+].Cl.Cl.[Ca+2]

Synonyms

allobarbital - hydroxyzine - secobarbital
brallobarbital, hydroxyzine, secobarbital drug combination
Vesparax (combination)

Canonical SMILES

CCCC(C)C1(C(=O)NC(=O)N=C1[O-])CC=C.C=CCC1(C(=O)NC(=O)N=C1[O-])CC(=C)Br.C=CCC1(C(=O)NC(=O)N=C1[O-])CC(=C)Br.C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.[Na+].Cl.Cl.[Ca+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.